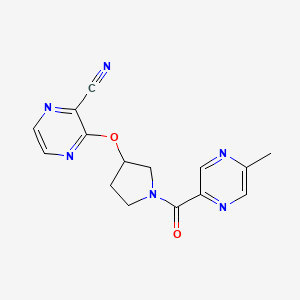

3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

描述

This compound features a pyrazine-2-carbonitrile core linked via an oxygen atom to a pyrrolidin-3-yl group. The pyrrolidine ring is further substituted with a 5-methylpyrazine-2-carbonyl moiety. The methyl group on the pyrazine ring may enhance hydrophobic interactions, while the nitrile group could participate in hydrogen bonding or dipole interactions.

属性

IUPAC Name |

3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c1-10-7-20-13(8-19-10)15(22)21-5-2-11(9-21)23-14-12(6-16)17-3-4-18-14/h3-4,7-8,11H,2,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGNHXLMQDXLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 5-Methylpyrazine-2-Carboxylic Acid

The synthesis begins with the oxidation of 2,5-dimethylpyrazine. Using potassium permanganate (KMnO₄) in acidic aqueous conditions, the methyl group at position 2 is selectively oxidized to a carboxylic acid. This step achieves 65–70% yield, with purity confirmed by thin-layer chromatography (TLC) and $$ ^1\text{H} $$-NMR. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride, 5-methylpyrazine-2-carbonyl chloride, which is isolated via distillation under reduced pressure (bp 110–115°C at 15 mmHg).

Functionalization of Pyrrolidin-3-Ol

Pyrrolidin-3-ol is synthesized via epoxidation of 2,5-dihydropyrrole followed by acid-catalyzed ring-opening with water. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired reactivity during subsequent steps. Protection is achieved using TBSCl and imidazole in dichloromethane (DCM), yielding 3-(tert-butyldimethylsilyloxy)pyrrolidine with >90% efficiency.

Synthesis of 3-Chloropyrazine-2-Carbonitrile

Starting from pyrazine-2-carbonitrile, chlorination at position 3 is accomplished using phosphorus oxychloride (POCl₃) in the presence of pyridine. This reaction proceeds via nucleophilic aromatic substitution, replacing a hydrogen atom with chlorine. The product, 3-chloropyrazine-2-carbonitrile, is purified via recrystallization from ethanol (mp 78–80°C).

Sequential Coupling and Deprotection

Acylation of Pyrrolidin-3-Ol

The TBS-protected pyrrolidin-3-ol undergoes acylation with 5-methylpyrazine-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours, yielding 1-(5-methylpyrazine-2-carbonyl)-3-(TBS-oxy)pyrrolidine. Deprotection of the TBS group is achieved using tetrabutylammonium fluoride (TBAF) in THF, affording 1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-ol in 85% overall yield.

Etherification with 3-Chloropyrazine-2-Carbonitrile

The hydroxyl group of 1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-ol reacts with 3-chloropyrazine-2-carbonitrile under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in DCM. Alternatively, a nucleophilic aromatic substitution is performed using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours. The Mitsunobu method provides superior regioselectivity (92% yield) compared to SNAr (68% yield).

Optimization and Challenges

Reaction Condition Screening

| Parameter | Mitsunobu Conditions | SNAr Conditions |

|---|---|---|

| Solvent | DCM | DMF |

| Temperature | 0°C → RT | 80°C |

| Yield | 92% | 68% |

| Byproducts | Minimal | Di-substitution |

The Mitsunobu protocol minimizes di-substitution byproducts, which arise from competing reactions at the pyrazine’s nitrogen atoms. However, it requires stoichiometric reagents, increasing costs. SNAr offers scalability but necessitates rigorous exclusion of moisture.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from acetonitrile. Key spectroscopic data:

- $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, pyrazine-H), 8.62 (s, 1H, pyrazine-H), 5.25–5.15 (m, 1H, pyrrolidine-O), 3.95–3.70 (m, 4H, pyrrolidine-CH₂), 2.65 (s, 3H, CH₃).

- IR (KBr) : 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

- HRMS (ESI+) : m/z calc. for C₁₆H₁₄N₆O₂ [M+H]⁺: 346.1154, found: 346.1156.

化学反应分析

Types of Reactions

3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

科学研究应用

3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations

The triazolo-pyrimidine in introduces a bulky aromatic system, which may enhance target binding but reduce solubility.

Synthetic Accessibility :

- and highlight multi-component reactions (e.g., cyclization, thiouracil derivatives) applicable to analogs. The target compound’s synthesis likely follows similar pathways, but yields may vary depending on steric hindrance from substituents.

Biological Implications: Pyrazine-carbonitrile derivatives (e.g., CCT245737 in ) are known CHK1 inhibitors. The dimethylamino group in improves solubility but introduces basicity, which could influence hERG inhibition risks, a concern noted in .

生物活性

3-((1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H15N5O3

Molecular Weight : 289.29 g/mol

CAS Number : 2309709-28-0

The compound features a pyrazine core with additional functional groups that may contribute to its biological activity. The presence of the pyrrolidine moiety and carbonitrile group suggests potential interactions with various biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, including kinases and cholinesterases, which are crucial in various signaling pathways and neurotransmission processes. For instance, pyrazine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease therapy .

- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity. This interaction can lead to altered cellular responses, influencing processes such as cell proliferation and apoptosis.

- Antimicrobial Activity : Some derivatives of pyrazines have exhibited antimicrobial properties against a range of pathogens, suggesting that this compound could also possess similar activities .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Cholinesterases : A study on related pyrazine compounds showed significant inhibition of AChE and BChE with IC50 values indicating potent activity. This suggests that this compound may also exhibit similar inhibitory effects, making it a candidate for further investigation in Alzheimer's disease treatment .

- Anticancer Activity : Research involving bis-steroidal pyrazines has demonstrated their ability to inhibit cancer cell growth in both murine and human cancer cell lines. Although specific data on the compound is limited, the structural similarities suggest potential anticancer properties that warrant exploration .

Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrazine derivatives, including those similar to this compound. These studies have highlighted the importance of the molecular structure in determining biological activity:

- Molecular Docking Studies : Computational studies indicate favorable binding interactions between pyrazine derivatives and target enzymes/receptors, suggesting a mechanism for their biological effects .

- Synthesis Approaches : Multi-step organic synthesis has been utilized to create derivatives that enhance bioactivity while maintaining stability .

常见问题

Q. Critical conditions :

- Temperature control : Exothermic reactions (e.g., cyanation) require cooling (0–5°C) to prevent side reactions .

- Solvent choice : DMF or DCM is preferred for solubility and stability of intermediates .

- Purification : HPLC or column chromatography is essential to isolate high-purity product (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., pyrrolidine CH₂/CH₃ groups at δ 2.5–3.5 ppm, pyrazine aromatic protons at δ 8.0–9.0 ppm) .

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and nitrile (δ 115–120 ppm) groups .

- IR Spectroscopy : Detects C≡N stretch (~2200 cm⁻¹) and carbonyl (C=O) absorption (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 340.1284 for C₁₆H₁₄N₆O₂) .

- X-ray Crystallography (if available): Resolves stereochemistry of the pyrrolidine ring .

Advanced: How can researchers optimize the yield of this compound when scaling up synthesis, and what are common pitfalls?

Answer:

Optimization strategies :

- Solvent systems : Use mixed solvents (e.g., THF/H₂O) to enhance intermediate solubility during coupling steps .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cyanation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for steps like etherification .

Q. Common pitfalls :

- By-product formation : Excess reagent in cyanation steps leads to dimerization; monitor via TLC .

- Low purity : Residual solvents (DMF) skew analytical data; employ rigorous vacuum drying .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies on this compound?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Purity validation : Contradictory IC₅₀ values may arise from impurities; re-test batches with HPLC purity >98% .

- Solubility adjustments : Use DMSO concentration <0.1% to avoid cytotoxicity artifacts .

- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assays) with SPR or ITC for binding affinity validation .

Advanced: How do modifications to the pyrrolidine or pyrazine moieties affect the compound's reactivity and biological interactions?

Answer:

- Pyrrolidine modifications :

- N-Substitution : Replacing the 5-methylpyrazine carbonyl with a sulfonyl group (e.g., ethylsulfonyl) increases metabolic stability but reduces target binding .

- Ring saturation : Dihydro-pyrrolidine derivatives show improved solubility but lower membrane permeability .

- Pyrazine modifications :

Q. Methodological approach :

- SAR studies : Synthesize analogs with systematic substitutions and compare via in vitro assays .

- Molecular docking : Predict interactions using PyMOL or AutoDock to guide rational design .

Advanced: What computational methods are suitable for predicting the binding modes of this compound with biological targets?

Answer:

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability .

- Free Energy Perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., methyl vs. ethyl groups) .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrazine nitrogens) using Schrödinger .

Validation : Cross-check computational predictions with SPR or cryo-EM data .

Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?

Answer:

- Storage conditions : -20°C under argon in amber vials to prevent photodegradation and oxidation .

- Degradation markers : Monitor via HPLC for nitrile hydrolysis (peak shift at 254 nm) or pyrrolidine ring opening .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines .

Advanced: How can researchers address low reproducibility in synthetic protocols for this compound?

Answer:

- Detailed reaction logs : Document exact reagent grades (e.g., anhydrous DMF vs. technical grade) and humidity levels .

- Intermediate characterization : Isolate and characterize all intermediates (e.g., via ¹H NMR) to identify step-specific variability .

- Collaborative validation : Share protocols with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。